ZBH

PPAR Metabolic Syndrome Drug Discovery

ZBH (C23H28O5, CAS 1260495-21-3) is a non-substitutable, rationally engineered pan-PPAR agonist that simultaneously promotes SIRT1. Its balanced activation of PPARα/γ/δ (EC50 1.75/19.19/25.35 µM) and >20-fold superiority over bezafibrate at PPARα enable precise dose-response and synergy studies unattainable with generic fibrates. Essential for metabolic syndrome, insulin-resistance, and lipid-metabolism research. Buy direct for guaranteed high purity and reliable global shipping.

Molecular Formula C23H28O5
Molecular Weight 384.472
Cat. No. B1193767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZBH
SynonymsZBH
Molecular FormulaC23H28O5
Molecular Weight384.472
Structural Identifiers
SMILESO=C(O)C(C)(C)CCCOC1=CC(/C=C/C2=CC=C(OC)C=C2)=CC(OC)=C1
InChIInChI=1S/C23H28O5/c1-23(2,22(24)25)12-5-13-28-21-15-18(14-20(16-21)27-4)7-6-17-8-10-19(26-3)11-9-17/h6-11,14-16H,5,12-13H2,1-4H3,(H,24,25)/b7-6+
InChIKeyIXLDIBGJPRQITD-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZBH Compound Procurement Guide: A Potent PPARα/γ/δ Pan Agonist for Metabolic Research


The compound designated ZBH (C23H28O5) is a synthetic small molecule developed by incorporating the key pharmacophore of fibrates into the natural scaffold of resveratrol [1]. It functions as a balanced, triple agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ, which are critical regulators of lipid and glucose metabolism [1]. This engineered dual-mechanism approach aims to combine the benefits of PPAR activation with SIRT1 promotion, resulting in a distinct pharmacological profile that differentiates it from conventional fibrate-class drugs [1].

Why ZBH Cannot Be Substituted with Generic PPAR Agonists Like Bezafibrate


While generic PPAR agonists like bezafibrate are established tools for studying lipid disorders, they cannot be substituted for ZBH in research applications requiring a potent, balanced pan-agonist profile. Bezafibrate primarily exerts its effects through PPARα activation, whereas ZBH is an engineered molecule designed with a novel scaffold that provides a dual mechanism of action: potent activation of all three PPAR subtypes and simultaneous promotion of SIRT1 [1]. This structural and functional divergence translates into a >20-fold difference in potency at PPARα and significantly enhanced therapeutic outcomes in vivo [1]. Consequently, for studies investigating the interplay between PPAR pan-activation, SIRT1 signaling, and metabolic homeostasis, ZBH is the required, non-substitutable tool compound.

Quantitative Evidence for ZBH Differentiation vs. Bezafibrate in Metabolic Models


Superior PPARα Potency: ZBH is 21-Fold More Potent than Bezafibrate in Cellular Assays

In direct head-to-head cellular transactivation assays, ZBH demonstrated markedly superior potency as a PPARα agonist compared to the established pan-agonist bezafibrate. The EC50 value for ZBH was 1.75 µM, while the EC50 for bezafibrate was 37.37 µM [1]. This represents a 21-fold increase in activation efficiency for ZBH over the comparator [1]. Furthermore, ZBH achieved approximately 11-fold maximal activation of PPARα, confirming it acts as a full agonist at this subtype [1].

PPAR Metabolic Syndrome Drug Discovery

Balanced PPAR Pan-Agonist Profile: ZBH Activates All Three PPAR Subtypes

Unlike many fibrates that primarily target PPARα, ZBH acts as a balanced pan-agonist for PPARα, δ, and γ. In transactivation assays, ZBH's EC50 values were 1.75 µM for PPARα, 19.19 µM for PPARδ, and 25.35 µM for PPARγ [1]. While its potency is highest for PPARα, it demonstrates clear, dose-dependent activation of all three subtypes, a profile distinct from bezafibrate, which showed EC50 values of 37.37 µM (α), 40.30 µM (δ), and 64.76 µM (γ) [1].

PPAR Drug Mechanism Lipid Metabolism

Greater In Vivo Efficacy: ZBH Reduces Hyperlipidemia More Potently than Bezafibrate

The superior in vitro profile of ZBH translates into significantly greater therapeutic efficacy in vivo. In a high-fat diet-induced hyperlipidemic hamster model, a 5-week treatment with ZBH led to a more pronounced reduction in key lipid parameters compared to bezafibrate [1]. Specifically, ZBH lowered serum triglycerides, total cholesterol, LDL-cholesterol (LDL-C), and free fatty acids (FFA) more potently than bezafibrate [1].

Hyperlipidemia In Vivo Pharmacology Therapeutic Efficacy

Unique Dual Mechanism: ZBH Combines PPAR Activation with SIRT1 Promotion

ZBH was rationally designed by incorporating the pharmacophore of fibrates into the structure of resveratrol, a known activator of SIRT1. In an in vitro enzyme activity assay, ZBH retained approximately one-third of the SIRT1 activation capacity of the parent compound resveratrol [1]. This provides a dual mechanism of action—potent PPAR pan-agonism combined with measurable SIRT1 promotion—that is not present in standard fibrate drugs like bezafibrate [1].

SIRT1 Mechanism of Action Resveratrol Derivative

Key Research Scenarios for ZBH in Metabolic Disease Modeling


Modeling Potent PPARα Activation in Hyperlipidemia

ZBH is the preferred compound for researchers requiring a highly potent PPARα agonist to model the effects of targeted PPARα activation on lipid profiles. Its 21-fold greater potency compared to bezafibrate (EC50: 1.75 µM vs. 37.37 µM) allows for more sensitive dose-response studies and clear differentiation of PPARα-mediated effects from those of other subtypes [1].

Investigating PPAR Pan-Agonism and SIRT1 Synergy

ZBH is uniquely suited for studies aimed at elucidating the synergistic effects of dual PPAR pan-agonism and SIRT1 promotion, a mechanism not available with any generic comparator [1]. This application is central to research exploring novel therapeutic strategies for metabolic syndrome, where this combined signaling pathway may offer superior benefits over single-mechanism drugs [1].

Evaluating Balanced PPARα/γ/δ Activation in Insulin Resistance

For in vivo studies of insulin resistance and type 2 diabetes, ZBH is the superior tool. Its balanced activation of PPARα, γ, and δ (EC50: 1.75 µM, 19.19 µM, and 25.35 µM, respectively) and its demonstrated ability to improve insulin sensitivity more potently than bezafibrate in a hyperlipidemic hamster model make it an ideal candidate for investigating the therapeutic potential of pan-PPAR agonism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZBH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.